molecular formula C18H19FN2O4S B2403460 N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline CAS No. 1024793-19-8

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline

Cat. No.: B2403460
CAS No.: 1024793-19-8
M. Wt: 378.42
InChI Key: IEJNMPBMGGXTRC-ATVHPVEESA-N
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Description

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is a chemical compound with the molecular formula C18H19FN2O4S and a molecular weight of 378.4 g/mol . Its structure incorporates both a sulfonamide and a fluorinated aniline moiety, functional groups that are prevalent in medicinal chemistry and drug discovery . Sulfonamide derivatives are extensively researched for a wide spectrum of biological activities, including antimicrobial and antioxidant properties, while the 4-fluoroaniline component is a common pharmacophore that can influence a molecule's bioavailability and binding affinity . The specific (Z)-configured nitroethenyl sulfone structure presents a potential site for nucleophilic attack, making this compound a valuable synthetic intermediate for the preparation of more complex molecules. Researchers can leverage this compound in the development of novel therapeutic agents, as a building block in organic synthesis, or for probing biochemical pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-18(2,3)13-4-10-16(11-5-13)26(24,25)17(21(22)23)12-20-15-8-6-14(19)7-9-15/h4-12,20H,1-3H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJNMPBMGGXTRC-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate sulfonamide. This intermediate is then subjected to nitration and subsequent condensation reactions to introduce the nitroethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitroethenyl group can be reduced to an ethyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of aniline derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, such as:

  • Oxidation : Reducing the nitro group to an amine.
  • Reduction : Converting the nitroethenyl group to an ethyl group.
  • Substitution Reactions : Replacing the fluoro group with other nucleophiles .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. The presence of the nitroethenyl group allows it to form reactive intermediates that can interact with cellular components, potentially influencing biological pathways.

Medicine

This compound is explored for its therapeutic properties, particularly in:

  • Anti-inflammatory Activities : The compound's structure may provide pathways for developing anti-inflammatory agents.
  • Anticancer Activities : Preliminary studies suggest potential efficacy against various cancer cell lines, warranting further investigation .

Industry

This compound finds applications in developing advanced materials and chemical processes. Its unique chemical properties can enhance the performance of materials in various industrial applications, including coatings and polymers .

Case Studies

  • Biological Activity Assessment
    • A study evaluated various derivatives of similar compounds for their antitubercular activities. Although not directly testing this compound, it provides insights into how modifications can enhance biological activity against pathogens like M. tuberculosis .
  • Synthetic Methodology
    • Research detailing synthetic routes emphasizes optimizing reaction conditions to improve yield and purity for compounds like this compound .

Mechanism of Action

The mechanism of action of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The fluoroaniline moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity : Enhanced by the 4-tert-butyl group, favoring membrane permeability.

The structural and functional analogs of N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline include sulfonamides, carbamates, and nitroethenyl derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural Analogs and Their Properties
Compound Name Substituents on Sulfonamide/Carbamate Yield (%) Melting Point (°C) Biological Activity (IC₅₀) Key Reference
(E)-N-(4-Fluorophenyl)-2-(4′-bromophenyl)ethenesulfonamide (6c) 4′-Bromo, 4-fluoroaniline 79 138–140 Not reported
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4′-Methoxy, 4-fluoroaniline 76 132–134 Not reported
N-Methyl-N-phenyl carbamate (4c) 4-Trifluoromethyl, methyl-phenyl 85 Not reported BChE IC₅₀: 1.97 µM
N,N-Dimethyl thiocarbamate derivatives (5) Non-halogenated 60–90 Not reported BChE IC₅₀: <50 µM
N-(1,1-Difluoropropan-2-ylidene)-4-fluoroaniline (III.1.gg ) Difluorinated acetone, 4-fluoroaniline 83 Brown oil Not reported
Key Observations:

Substituent Effects on Activity: Halogenation significantly impacts biological efficacy. Chloro- and bromo-substituted anilines exhibit superior cholinesterase inhibition compared to 4-fluoroaniline derivatives . For instance, 4-trifluoromethyl carbamate (4c) demonstrated potent BChE inhibition (IC₅₀: 1.97 µM), outperforming non-halogenated analogs.

Electron-withdrawing groups (e.g., nitro, sulfonyl) in the target compound likely reduce nucleophilic reactivity compared to methoxy or methyl substituents .

Synthetic Yields and Feasibility :

  • Sulfonamide derivatives (6c, 6d) achieved moderate yields (76–79%) via condensation, whereas carbamates (4c) and thiocarbamates (5) showed higher yields (85–90%) using coupling agents like EEDQ .

Table 2: Substituent Impact on Physicochemical Properties
Substituent Lipophilicity (logP) Electron Effect Biological Relevance
4-tert-Butylbenzenesulfonyl High (bulky, lipophilic) Strong electron-withdrawing Enhanced membrane permeability
4-Fluoroaniline Moderate Electron-withdrawing Stabilizes aromatic ring
Nitroethenyl Low Electron-deficient Reactivity modulation

Biological Activity

N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline is a complex organic compound with the molecular formula C24H24N2O5S. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H24N2O5S
  • Molar Mass : 452.52 g/mol
  • CAS Number : 1025609-87-3

The structure of this compound features a nitroethenyl group, a tert-butylbenzenesulfonyl moiety, and a fluoroaniline component. These structural characteristics are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The key mechanisms include:

  • Reduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that may engage with cellular components, potentially leading to alterations in cell signaling pathways.
  • Sulfonyl Group Interaction : The sulfonyl moiety enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects.
  • Enzyme Modulation : The fluoroaniline part can interact with various enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory effects in an animal model of arthritis.
    • Findings : Administration of the compound led to reduced swelling and pain scores compared to control groups, alongside decreased levels of inflammatory markers.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
Enzyme inhibitionInhibits COX-2

Q & A

Q. What are standard synthetic routes for preparing N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between 4-fluoroaniline derivatives and sulfonyl chloride intermediates. For example:

  • Step 1 : React 4-tert-butylbenzenesulfonyl chloride with a nitroethenyl precursor (e.g., 2-nitroethenyl chloride) to form the sulfonyl-nitroethenyl intermediate.
  • Step 2 : Condense this intermediate with 4-fluoroaniline under reflux in ethanol or methanol (60–80°C) using acidic catalysts like HCl .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of sulfonyl chloride to aniline) and use anhydrous solvents to minimize hydrolysis. Typical yields range from 66% to 79% under optimized conditions .

Q. How is the Z-isomer configuration confirmed in this compound?

Methodological Answer:

  • NMR Spectroscopy : The Z-configuration is confirmed by distinct coupling constants in 1H^1H-NMR (e.g., J=1214HzJ = 12–14 \, \text{Hz} for trans-coupling in nitroethenyl groups) .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the sulfonyl and nitro groups relative to the double bond .

Q. What in vitro models are used for preliminary bioactivity screening?

Methodological Answer:

  • Antifungal Assays : Test against Fusarium or Aspergillus strains using microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., fungal cytochrome P450) via spectrophotometric assays .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the nitroethenyl group and active sites of target proteins (e.g., fungal CYP51). Key residues (e.g., heme iron) may coordinate with the nitro group .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using Hammett constants or logP values .

Q. What analytical challenges arise in characterizing stereochemical purity, and how are they resolved?

Methodological Answer:

  • HPLC Challenges : Z/E isomers co-elute on C18 columns. Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or polar organic mobile phases for separation .
  • Dynamic NMR : Resolve isomerization kinetics by variable-temperature 1H^1H-NMR to detect equilibrium shifts between Z and E forms .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Major degradation pathways include sulfonamide bond cleavage, yielding 4-fluoroaniline and nitroethenyl-sulfonic acid derivatives .
  • Oxidative Stress : Use 1H^1H-NMR metabolomics to identify biomarkers (e.g., decreased maltose in Eisenia veneta models) indicating nitro group reduction .

Q. What omics approaches identify novel biomarkers for toxicity or resistance mechanisms?

Methodological Answer:

  • Metabolomics : High-resolution 1H^1H-NMR (600 MHz) detects endogenous metabolite shifts (e.g., inosine monophosphate accumulation) in exposed organisms .
  • Transcriptomics : RNA-seq of treated fungal cultures reveals upregulated efflux pumps (e.g., ABC transporters) linked to nitro group resistance .

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